2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound notable for its unique dibenzo[b,f][1,4]oxazepine structure. This compound features a ketone functional group at position 11 and is linked to a benzamide moiety. The molecular formula is , and it has a molecular weight of approximately 374.42 g/mol. The intricate architecture of this compound suggests potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties.
This compound has been identified in various chemical databases and patent filings, although specific research applications have not yet been extensively documented in the literature. Searches in scientific databases like PubChem and Google Patents have not yielded significant results related to its use in scientific research, indicating a potential area for future exploration.
The compound falls under the category of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities. Its classification as an organic compound places it within the realm of medicinal chemistry, where it may exhibit pharmacological properties.
The synthesis of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves several steps that require careful optimization of reaction conditions. Key aspects include:
Technical details regarding specific reaction pathways or yields were not provided in the available sources, indicating a need for further experimental investigation.
The molecular structure of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 374.42 g/mol |
SMILES Representation | COc1ccc(C(=O)Nc2ccc3c(c2)C(=O)Nc2ccccc2O3)cc1OC |
While specific chemical reactions involving this compound have not been extensively documented, its structure suggests potential reactivity patterns typical of dibenzo compounds. Possible reactions include:
Further studies are necessary to elucidate these reaction pathways and their implications for modifying the compound's properties.
The precise mechanism of action for 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide remains largely unexplored. Preliminary studies suggest that compounds within this class may interact with biological targets through:
Understanding these mechanisms will require comprehensive biological assays and interaction studies.
The physical and chemical properties of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are essential for predicting its behavior in various environments:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Not Available |
Due to the lack of specific data on these properties from available sources, further experimental determination is necessary.
The potential applications of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are primarily speculative at this stage but may include:
Future research should focus on exploring these applications through targeted studies and patent filings to uncover its full potential.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3